Lipophilicity (XLogP3) Comparison: 1,6-Dimethyl vs. Unsubstituted and Mono-Methyl Pyrrolo[1,2-a]pyrazines
The 1,6-dimethyl substitution pattern produces a measurable increase in calculated lipophilicity compared to the parent unsubstituted scaffold and mono-methylated analogs. This affects predicted membrane permeability and oral bioavailability parameters relevant to drug discovery programs. The XLogP3 of 1,6-dimethylpyrrolo[1,2-a]pyrazine (2.2) represents a 1.2 log unit increase over the unsubstituted pyrrolo[1,2-a]pyrazine (ACD/LogP = 1.00), consistent with the additive contribution of two methyl groups [1].
| Evidence Dimension | Calculated lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 (or LogP = 1.95 from ChemSrc) |
| Comparator Or Baseline | Unsubstituted pyrrolo[1,2-a]pyrazine: ACD/LogP = 1.00; 6-methylpyrrolo[1,2-a]pyrazine: LogP = 1.64 |
| Quantified Difference | ΔLogP ≈ +1.2 vs. unsubstituted; ΔLogP ≈ +0.56 vs. 6-methyl analog |
| Conditions | Calculated values (XLogP3, ACD/LogP) from authoritative databases; not experimentally measured in a single study |
Why This Matters
Higher lipophilicity directly influences compound partitioning in biological assays and may affect off-target binding profiles; researchers must select the correct analog to ensure reproducible ADME predictions.
- [1] Angene Chemical. CAS 138350-47-7: Pyrrolo[1,2-a]pyrazine, 1,6-dimethyl-. Product Datasheet (XLogP3 = 2.2). Available at: https://www.angenechem.com/138350-47-7. View Source
